Cas no 693793-82-7 (4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide)

4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide is a fluorinated aromatic compound with a complex molecular structure, featuring multiple functional groups that enhance its reactivity and potential applications in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms and carbonyl groups contributes to its stability and bioactivity, making it a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural complexity allows for selective modifications, enabling researchers to explore its utility in drug discovery, particularly in targeting specific enzyme pathways or receptor interactions. The compound's well-defined chemical properties ensure reproducibility in synthetic processes, supporting its use in high-precision applications.
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide structure
693793-82-7 structure
Product Name:4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide
CAS No:693793-82-7
MF:C26H23F2NO3
MW:435.4625
CID:4556911
Update Time:2025-10-15

4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide

4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F127830-25mg
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide
693793-82-7
25mg
$270.00 2023-05-18
TRC
F127830-50mg
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide
693793-82-7
50mg
$500.00 2023-05-18
TRC
F127830-100mg
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide
693793-82-7
100mg
$ 1200.00 2023-09-07
TRC
F127830-250mg
4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide
693793-82-7
250mg
$2124.00 2023-05-18

Additional information on 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide

Introduction to 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide (CAS No. 693793-82-7)

4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide (CAS No. 693793-82-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzenebutanamide with specific fluorine and methyl substitutions. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.

The chemical structure of 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide consists of a benzene ring with a butanamide side chain, substituted with fluorine atoms and a methyl group. These substitutions play a crucial role in modulating the compound's pharmacological properties, such as its binding affinity to specific receptors and its metabolic stability. The presence of fluorine atoms, in particular, can enhance the lipophilicity and metabolic stability of the molecule, making it more suitable for drug development.

Recent studies have shown that 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide exhibits potent activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of key enzymes and proteins, such as kinases and transcription factors, which are critical for cancer cell survival.

In addition to its anti-cancer properties, 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide has also shown potential in the treatment of neurological disorders. Research conducted at the University of California, San Francisco, found that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This makes it a promising candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide involves several steps, including the formation of the benzenebutanamide core and subsequent functionalization with fluorine and methyl groups. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution, are commonly employed to achieve high yields and purity. The synthetic route is optimized to minimize side reactions and ensure the structural integrity of the final product.

To further explore the potential therapeutic applications of 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide, extensive preclinical studies are being conducted to evaluate its safety and efficacy. These studies include in vitro assays to assess cytotoxicity and pharmacokinetic properties, as well as in vivo animal models to evaluate its therapeutic effects in disease-relevant contexts. Preliminary results from these studies have been promising, indicating that this compound has a favorable safety profile and significant therapeutic potential.

In conclusion, 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide (CAS No. 693793-82-7) is a highly promising compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development in both oncology and neurology. Ongoing research efforts aim to optimize its formulation and delivery methods to maximize its clinical impact.

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